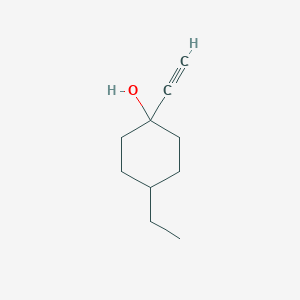

4-Ethyl-1-ethynylcyclohexan-1-ol

CAS No.:

Cat. No.: VC17825060

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16O |

|---|---|

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 4-ethyl-1-ethynylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C10H16O/c1-3-9-5-7-10(11,4-2)8-6-9/h2,9,11H,3,5-8H2,1H3 |

| Standard InChI Key | DQOKLANLGFDDEB-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCC(CC1)(C#C)O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic name 4-ethyl-1-ethynylcyclohexan-1-ol denotes a cyclohexanol backbone with two functional groups:

-

An ethynyl group (-C≡CH) at position 1.

-

An ethyl group (-CH₂CH₃) at position 4.

The molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol. Structural analogs, such as 4-tert-butyl-1-ethynylcyclohexanol (C₁₂H₂₀O), highlight the impact of alkyl substitutions on properties like boiling point and solubility .

Stereochemical Considerations

The cyclohexane ring adopts a chair conformation, with the hydroxyl group (-OH) and ethynyl group occupying axial or equatorial positions depending on steric and electronic factors. For example, in 1-ethynylcyclohexanol, the ethynyl group’s linear geometry minimizes steric hindrance, favoring an equatorial orientation . Substitutions like the ethyl group at position 4 may influence conformational equilibria, though experimental data for this specific compound remain sparse.

Synthesis and Manufacturing

General Ethynylation Methodology

The synthesis of acetylenic alcohols like 4-ethyl-1-ethynylcyclohexan-1-ol typically follows base-catalyzed ethynylation of ketones with acetylene. A patented process (US2973390A) outlines the following steps :

-

Reagent Preparation: A mixture of cyclohexanone derivatives (e.g., 4-ethylcyclohexanone), an alcohol solvent (methanol, ethanol), and a base catalyst (KOH, NaOH) is prepared.

-

Acetylene Absorption: Acetylene gas is dissolved in the liquid phase under high pressure (250–300 psi) and low temperature (7–30°C).

-

Reaction Phase: The mixture is heated to 100–170°C in a pressurized reactor (1,000–1,500 psi) to prevent acetylene desorption.

-

Product Isolation: The crude product is degassed, distilled, and purified via fractional distillation or recrystallization.

Reaction Optimization

Key parameters influencing yield and selectivity include:

-

Catalyst Concentration: 0.5–5.0 wt% alkali metal alkoxides (e.g., KOH) .

-

Temperature: Elevated temperatures (135–170°C) enhance reaction rates but risk side reactions like glycol formation .

-

Pressure: Maintaining pressures above 1,000 psi ensures a condensed liquid phase, critical for suppressing volatile byproducts .

Physicochemical Properties

Thermochemical Data

While direct measurements for 4-ethyl-1-ethynylcyclohexan-1-ol are unavailable, analogs provide benchmarks:

| Property | 1-Ethynylcyclohexanol | 4-tert-Butyl-1-ethynylcyclohexanol |

|---|---|---|

| Boiling Point | 68–70°C (0.3 mmHg) | 240.3°C (760 mmHg) |

| Density | N/A | 0.93 g/cm³ |

| Flash Point | N/A | 99.8°C |

The ethyl substituent likely reduces symmetry and increases van der Waals interactions compared to the tert-butyl analog, potentially lowering melting points and altering solubility profiles.

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include O-H stretching (~3,300 cm⁻¹), C≡C stretching (~2,100 cm⁻¹), and C-O stretching (~1,050 cm⁻¹).

-

NMR: ¹H NMR would show signals for the hydroxyl proton (δ 1.5–2.0 ppm), ethynyl proton (δ 2.5–3.0 ppm), and ethyl group (δ 0.8–1.5 ppm) .

Applications and Industrial Relevance

Intermediate in Organic Synthesis

Acetylenic alcohols serve as precursors for:

-

Pharmaceuticals: Ethynyl groups are key in steroid analogs and antiviral agents.

-

Fragrances: Cyclohexanol derivatives contribute to woody and minty notes in perfumery .

-

Polymers: Crosslinking agents in epoxy resins and polyurethanes .

Catalysis and Material Science

The ethynyl group’s π-bonding capability makes it a candidate for metal-organic frameworks (MOFs) and heterogeneous catalysis. For example, 4-tert-butyl-1-ethynylcyclohexanol has been explored in asymmetric synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume